molecular formula C47H92N3O10P B13717345 DSPE-Polysarcosine100

DSPE-Polysarcosine100

Cat. No.: B13717345
M. Wt: 890.2 g/mol
InChI Key: SJXXROIFDXIGDI-VZUYHUTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DSPE-Polysarcosine100: is an amine-functionalized hydrophilic polymer. It is a polysarcosine-labeled form of 1,2-distearoyl-rac-glycero-3-phosphoethanolamine (DSPE). Polysarcosines have been used as alternatives to polyethylene glycol (PEG) in lipid nanoparticles and to reduce the immunogenicity of administered proteins in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DSPE-Polysarcosine100 involves the conjugation of polysarcosine to DSPE. The process typically includes the following steps:

    Activation of DSPE: DSPE is activated using a coupling agent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Conjugation with Polysarcosine: The activated DSPE is then reacted with polysarcosine under controlled conditions to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: DSPE-Polysarcosine100 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and hydroxyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: Nucleophilic substitution reactions can take place at the amine and hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction may produce alcohols or amines .

Scientific Research Applications

DSPE-Polysarcosine100 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Employed in the development of lipid nanoparticles for drug delivery systems.

    Medicine: Utilized in the formulation of therapeutic proteins and mRNA delivery systems to reduce immunogenicity.

    Industry: Applied in the production of biocompatible materials and coatings.

Mechanism of Action

The mechanism of action of DSPE-Polysarcosine100 involves its interaction with biological membranes and proteins. The polysarcosine moiety provides stealth properties, reducing recognition by the immune system. This enhances the stability and circulation time of lipid nanoparticles and therapeutic proteins. The DSPE component facilitates the incorporation of the compound into lipid bilayers, aiding in the delivery of therapeutic agents .

Comparison with Similar Compounds

    DSPE-Polyethylene Glycol (PEG): Similar to DSPE-Polysarcosine100 but uses polyethylene glycol instead of polysarcosine.

    DSPE-Polyglutamic Acid: Another variant where polyglutamic acid is conjugated to DSPE.

    DSPE-Polylysine: Uses polylysine as the conjugated polymer.

Uniqueness: this compound is unique due to its polysarcosine moiety, which provides better protein resistance, lower immunogenicity, and improved biocompatibility compared to polyethylene glycol and other polymers .

Properties

Molecular Formula

C47H92N3O10P

Molecular Weight

890.2 g/mol

IUPAC Name

[(2R)-3-[hydroxy-[2-[[2-[methyl-[2-(methylamino)acetyl]amino]acetyl]amino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C47H92N3O10P/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-46(53)57-41-43(42-59-61(55,56)58-38-37-49-44(51)40-50(4)45(52)39-48-3)60-47(54)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h43,48H,5-42H2,1-4H3,(H,49,51)(H,55,56)/t43-/m1/s1

InChI Key

SJXXROIFDXIGDI-VZUYHUTRSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CN(C)C(=O)CNC)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CN(C)C(=O)CNC)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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